Cystaphos
Descripción
Historical Context of Research on Phosphocysteamine (B1212360) Sodium
Research into phosphocysteamine sodium emerged from the challenges associated with the administration of its parent compound, cysteamine (B1669678). Cysteamine, while effective in reducing cystine accumulation, possesses a highly unpalatable taste and odor, leading to poor patient compliance, particularly in pediatric populations. researchgate.netmedscape.com This prompted researchers to explore more tolerable alternatives.
In 1988, phosphocysteamine was investigated as a potential alternative to cysteamine. worktribe.com Studies were designed to compare the efficacy of phosphocysteamine with standard cysteamine treatment in terms of elevating plasma cysteamine levels and depleting cystine from leukocytes. researchgate.netnih.gov These early investigations laid the groundwork for subsequent research into the pharmacokinetics and clinical utility of phosphocysteamine sodium.
Scope and Significance of Phosphocysteamine Sodium in Scientific Inquiry
The primary focus of research on phosphocysteamine sodium has been its application in the treatment of nephropathic cystinosis. nih.gov Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which codes for the lysosomal cystine transporter, cystinosin. researchgate.net This defect leads to the accumulation of cystine crystals within the lysosomes of various cells, causing widespread organ damage, particularly to the kidneys and eyes. medscape.comncats.io
Phosphocysteamine sodium serves as a more palatable prodrug that is converted to the active agent, cysteamine, in the body. researchgate.netmedscape.com Cysteamine then enters the lysosomes and participates in a thiol-disulfide interchange reaction, converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine. ncats.io These smaller molecules can then exit the lysosome, thereby reducing the harmful accumulation of cystine.
The significance of phosphocysteamine sodium in scientific inquiry stems from its potential to improve therapeutic adherence and, consequently, patient outcomes in cystinosis management. researchgate.net Research has demonstrated that phosphocysteamine is as effective as cysteamine in depleting leukocyte cystine levels. researchgate.netnih.gov
Evolution of Research Perspectives on Phosphocysteamine Sodium
The initial research on phosphocysteamine sodium was centered on its comparative efficacy and palatability relative to cysteamine. worktribe.comresearchgate.netnih.gov Studies in the late 1980s and early 1990s confirmed its bioequivalence and better taste profile. worktribe.comnih.gov
Subsequent research has explored various formulations and delivery methods to optimize its therapeutic effects. For instance, studies have investigated the pharmacokinetics of different salt forms of cysteamine, including sodium phosphocysteamine, to assess their bioavailability and tolerance. ebi.ac.uknih.gov The development of analytical methods, such as capillary electrophoresis, has also been a focus, aiming to ensure the quality and purity of phosphocysteamine sodium formulations. researchgate.net
More recent research has continued to refine the understanding of phosphocysteamine's role in long-term cystinosis therapy. While its efficacy in reducing cystine levels is well-established, ongoing studies aim to further enhance its therapeutic profile and explore its potential in mitigating the multi-systemic complications of the disease.
Research Findings on Phosphocysteamine Sodium
| Study Focus | Key Findings | References |
| Comparative Efficacy | Phosphocysteamine (MEAP) and cysteamine (MEA) are equally effective in their cystine-depleting properties. The percent decrease in leukocyte cystine content was not significantly different between MEA (61.9%) and MEAP (65.3%) administration. | researchgate.netnih.gov |
| Pharmacokinetics | Peak plasma cysteamine levels were not significantly different after administration of equimolar doses of MEA or MEAP. Hydrolysis of the phosphate (B84403) group of MEAP occurs in the stomach. | nih.gov |
| Palatability | Phosphocysteamine was developed as a more palatable alternative to cysteamine due to the latter's unpleasant taste and smell. | researchgate.netmedscape.comworktribe.com |
| Formulation Studies | Research has compared the pharmacokinetics and tolerance of different cysteamine formulations, including sodium phosphocysteamine salts. | ebi.ac.uknih.gov |
Propiedades
Número CAS |
3724-89-8 |
|---|---|
Fórmula molecular |
C2H8NNaO3PS |
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
sodium;2-aminoethylsulfanyl(hydroxy)phosphinate |
InChI |
InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6); |
Clave InChI |
CHBZJNGATWGSMX-UHFFFAOYSA-N |
SMILES canónico |
C(CSP(=O)(O)[O-])N.[Na+] |
Otros números CAS |
3724-89-8 |
Pictogramas |
Irritant |
Sinónimos |
eta Aminoethylthiophosphate, Sodium Salt beta-Aminoethylthiophosphate, Sodium Salt Cistafos Cistaphos Cystafos Cystaphos Phosphocysteamine Salt beta-Aminoethylthiophosphate, Sodium Sodium Salt beta-Aminoethylthiophosphate WR 638 WR-638 WR638 |
Origen del producto |
United States |
Chemical Synthesis and Derivatization Research of Phosphocysteamine Sodium
Methodologies for the Preparation of Phosphocysteamine (B1212360) Sodium
The synthesis of phosphocysteamine sodium has been approached through various methodologies, ranging from classic organic synthesis to more scalable aqueous-phase reactions.
One of the foundational methods for preparing the sodium salt of phosphocysteamine was described by S. Åkerfeldt in 1959. drugfuture.com This method laid the groundwork for subsequent synthetic explorations.
More contemporary approaches include phosphorylation using phosphorus oxychloride (POCl₃). In this method, cysteamine (B1669678) is reacted with POCl₃ in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). To prevent unwanted side reactions with the reactive primary amine of cysteamine, a protection-deprotection strategy is often employed. The amine group is first protected, commonly with a tert-butoxycarbonyl (Boc) group. Following phosphorylation, the Boc group is removed under acidic conditions, for instance, with trifluoroacetic acid. This multi-step process can achieve high purity and yields.
For larger-scale production, aqueous-phase synthesis has been adopted. This method involves dissolving cysteamine hydrochloride in deionized water and then incrementally adding sodium phosphate (B84403) (Na₃PO₄). The reaction is maintained at a pH between 7.4 and 8.0 and stirred for 24 to 48 hours. A key advantage of this approach is the avoidance of organic solvents, which aligns with green chemistry principles. However, it requires strict pH control to prevent the hydrolysis of the product.
Below is a summary of key synthesis methodologies for phosphocysteamine.
| Methodology | Key Reactants | Typical Conditions | Notes |
|---|---|---|---|
| Phosphorylation with POCl₃ | Cysteamine, Phosphorus oxychloride (POCl₃), Tert-butoxycarbonyl (Boc) anhydride | Anhydrous solvent (e.g., THF); Temperature: 0–5°C; Acidic deprotection (e.g., trifluoroacetic acid) | Requires protection-deprotection of the amine group to achieve high yields (68-72%) and purity (>95%). |
| Aqueous-Phase Synthesis | Cysteamine hydrochloride, Sodium phosphate (Na₃PO₄) | Deionized water; pH control (7.4–8.0); Stirring for 24–48 hours | Scalable and avoids organic solvents, but sensitive to pH to prevent hydrolysis. |
| Åkerfeldt Method | (Details in original literature) | (Details in original literature) | A foundational, early-reported method for preparing the sodium salt. drugfuture.com |
Investigation of Phosphocysteamine Sodium Derivatives and Analogs
Research into phosphocysteamine sodium often involves comparative studies with its parent compound, cysteamine, and other salt forms. nih.govnih.gov Phosphocysteamine itself is considered a prodrug of cysteamine. researchgate.net A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, phosphocysteamine is designed to be converted into cysteamine within the body. researchgate.netnih.gov Analysis of vomitus after administration has indicated that the hydrolysis of the phosphate group from phosphocysteamine can occur in the stomach. nih.gov
The rationale for developing derivatives like phosphocysteamine stems from the desire to improve upon the properties of the parent molecule, cysteamine, which has an unpleasant taste and odor. researchgate.netnih.gov Phosphocysteamine is reported to be more palatable. nih.gov
Other common forms of cysteamine used in research and clinical contexts include cysteamine hydrochloride and cysteamine bitartrate (B1229483). nih.govnih.govgoogle.com These compounds, along with phosphocysteamine, are all administered to deliver the active cysteamine moiety. nih.gov Studies have been conducted to compare the pharmacokinetic profiles of these three formulations. nih.govnih.gov While it was suggested that phosphocysteamine might have better bioavailability than cysteamine hydrochloride, studies in healthy volunteers found no statistically significant differences in their relative bioavailabilities. nih.govnih.govacs.org
The table below compares these common cysteamine forms.
| Compound | Chemical Nature | Key Research Finding | Reference |
|---|---|---|---|
| Phosphocysteamine Sodium | Phosphorothioester salt; Prodrug of cysteamine | Considered more palatable than cysteamine; shows comparable effectiveness and bioavailability to other forms. nih.gov | nih.gov |
| Cysteamine Hydrochloride | Hydrochloride salt of cysteamine | A common reference compound in comparative bioavailability studies. nih.govnih.gov | nih.govnih.gov |
| Cysteamine Bitartrate | Bitartrate salt of cysteamine | Investigated alongside hydrochloride and phosphocysteamine forms for tolerance and pharmacokinetics. nih.govnih.gov | nih.govnih.gov |
Studies on the Photoreactivity of Phosphocysteamine Sodium
The interaction of phosphocysteamine with light has been a subject of scientific inquiry. drugfuture.com Specific studies on the photoreactivity of phosphocysteamine were conducted by researchers such as S. A. Grachev and colleagues, as well as H. Neumann and M. Sokolovsky. drugfuture.com These investigations are crucial for understanding the stability and degradation pathways of the compound when exposed to ultraviolet or visible light, which has implications for its handling and storage. The research delves into the photochemical reactions the molecule can undergo, providing insight into its fundamental chemical behavior under irradiation. drugfuture.com
Advanced Analytical Methodologies for Phosphocysteamine Sodium
Chromatographic and Spectroscopic Techniques for Phosphocysteamine (B1212360) Sodium Quantification
Chromatographic separation coupled with highly sensitive detection is the cornerstone of modern aminothiol (B82208) analysis. These techniques allow for the simultaneous determination of various related substances in complex biological matrices.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly selective and sensitive method for the analysis of electroactive compounds. antecscientific.com It is particularly well-suited for quantifying aminothiols like cysteamine (B1669678) (the active metabolite of phosphocysteamine) and its disulfide, cystamine (B1669676). nih.govnih.gov The technique relies on the oxidation or reduction of the analyte at the surface of an electrode, which generates a measurable electrical current directly proportional to the analyte's concentration. antecscientific.com
In research applications, HPLC-ECD has been successfully used to determine cysteamine concentrations in plasma. nih.gov One method involves reversed-phase ion-pairing HPLC coupled with coulometric electrochemical detection, which can simultaneously quantify both free reduced and oxidized aminothiols without derivatization. nih.gov This approach offers exceptional sensitivity, with detection limits reaching the femtomole (fmol) range for monothiols. nih.gov The direct measurement capability of HPLC-ECD is a significant advantage, though pre-column derivatization can also be used to enhance the electrochemical activity of otherwise inert species. lcms.cz The high sensitivity of HPLC-ECD makes it superior to UV detection for many compounds that lack a strong chromophore, including aliphatic amines. nih.gov
Table 1: Key Features of HPLC-ECD for Aminothiol Analysis
| Feature | Description | Research Finding |
| Principle | Separation via HPLC followed by detection of redox reactions at an electrode surface. antecscientific.com | Directly quantifies electrochemically active substances based on the current generated. antecscientific.com |
| Sensitivity | Extremely high, with limits of detection in the picomolar (pM) to femtomolar (fmol) range. nih.govlcms.cz | Achieved detection limits of 5 fmol/mL for monothiols in plasma. nih.gov |
| Selectivity | High, as only compounds that can undergo redox reactions are detected. antecscientific.comlcms.cz | Allows for the direct analysis of cysteamine and its metabolites without derivatization. nih.gov |
| Application | Quantification of cysteamine in plasma and other biological fluids. nih.gov | Used to compare plasma cysteamine levels after administration of cysteamine and phosphocysteamine. nih.gov |
| Advantages | High sensitivity, selectivity, and the ability to measure analytes directly without derivatization. nih.gov | Enables the creation of a complete aminothiol profile, including both reduced and oxidized forms. nih.gov |
Capillary Electrophoresis (CE) and Mass Spectrometry (MS) Integration for Compound Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their size and charge in a narrow capillary tube. chromatographytoday.com When coupled with Mass Spectrometry (CE-MS), it becomes a powerful tool for analyzing complex mixtures, including pharmaceuticals and their impurities. chromatographytoday.comasiapharmaceutics.info This hyphenated technique combines the superior separation power of CE with the definitive identification and quantification capabilities of MS. asiapharmaceutics.info
CE-MS is particularly advantageous for analyzing charged and polar compounds like phosphocysteamine and its degradation products. nih.govsciex.com A key application has been the development of a CE method to determine impurities in phosphocysteamine sodium samples, specifically its main decomposition products, cysteamine and cystamine. nih.gov This method, using a volatile ammonium (B1175870) acetate (B1210297) buffer, was designed for straightforward hyphenation with a mass spectrometer. nih.gov The integration of CE with ESI-MS provides a robust, sensitive, and selective approach for profiling amino acids and their analogs with minimal sample pretreatment. nih.gov Advances in CE-MS allow for the resolution of labile aminothiols with detection limits in the low nanomolar range. nih.gov
Table 2: Characteristics of CE-MS for Phosphocysteamine Analysis
| Characteristic | Description | Research Finding |
| Separation Principle | Separation of ions based on their electrophoretic mobility in a capillary under an applied electric field. chromatographytoday.com | A method using an ammonium acetate buffer (pH 8.85) separated phosphocysteamine from its impurities in under 4 minutes. nih.gov |
| Detection Principle | Mass-to-charge ratio (m/z) analysis of separated components. chromatographytoday.com | The method was developed with the specific purpose of being hyphenated to a mass spectrometer for definitive identification. nih.gov |
| Application | Impurity profiling of phosphocysteamine sodium drug substance. nih.gov | Successfully determined the two primary degradation products: cystamine and cysteamine. nih.gov |
| Limits of Quantification (LOQ) | For impurities in phosphocysteamine sodium, LOQs were 30 µg/mL (0.2%) for cystamine and 16 µg/mL (0.1%) for cysteamine. nih.gov | |
| Advantages | High separation efficiency, speed, minimal sample consumption, and suitability for charged/polar analytes. chromatographytoday.comnih.gov | Offers a powerful platform for analyzing volume-restricted biological samples. nih.gov |
Applications of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that generates ions from macromolecules and polar compounds directly from a liquid solution. wikipedia.orglibretexts.org This process is crucial for mass spectrometry as it allows large, non-volatile molecules to be transferred into the gas phase as intact, multiply-charged ions without significant fragmentation. wikipedia.orgnih.gov ESI-MS is widely used in combination with liquid chromatography (LC) or capillary electrophoresis (CE) for the analysis of biological molecules. nih.govnih.gov
In the context of phosphocysteamine analysis, ESI-MS is invaluable for identifying the compound and its various related substances, including metabolites and degradation products. researchgate.net It has been used to identify oxidation products of phosphocysteamine sodium. researchgate.net The technique's ability to handle ionic species makes it highly suitable for phosphocysteamine, which exists as an ion in solution. Research has demonstrated the utility of HPLC-ESI-MS/MS for the simultaneous quantification of multiple aminothiols in plasma, showcasing its excellent linearity and precision. nih.gov ESI-MS provides structural information and accurate mass measurements, which are essential for the definitive identification of analytes in complex matrices. rsc.orgamericanpharmaceuticalreview.com
Table 3: Applications and Principles of ESI-MS in Aminothiol Analysis
| Aspect | Description | Research Finding |
| Ionization Principle | A high voltage is applied to a liquid to create an aerosol of charged droplets, which evaporate to produce gas-phase ions. wikipedia.orgnih.gov | ESI is a 'soft ionization' method, preserving the molecular ion and allowing analysis of large molecules with minimal fragmentation. wikipedia.org |
| Coupling | Commonly interfaced with HPLC (LC-MS) and CE (CE-MS) for separation prior to analysis. nih.govnih.gov | HPLC-ESI-MS/MS methods have been established for the simultaneous quantitation of eight plasma aminothiols. nih.gov |
| Key Application | Structural characterization and quantification of phosphocysteamine and its related compounds. researchgate.netamericanpharmaceuticalreview.com | Used to identify oxidation products of phosphocysteamine and to quantify Fc glycosylation of therapeutic proteins in quality control. researchgate.netamericanpharmaceuticalreview.com |
| Analyte Suitability | Ideal for polar, charged, and large biomolecules. libretexts.orgnih.gov | Allows for direct analysis of aminothiols, often without the need for derivatization. nih.gov |
| Data Output | Provides a mass spectrum showing the mass-to-charge (m/z) ratio of detected ions, enabling molecular weight determination and structural elucidation. nih.gov | Used to confirm the identity and mass spectrum of derivatized amino thiols. oup.com |
Titrimetric and Other Chemical Assay Methodologies for Phosphocysteamine Sodium
Titrimetric analysis is a classic quantitative chemical method that determines the concentration of an analyte by reacting it with a solution of a known concentration (a standard solution or titrant). uohyd.ac.in The completion of the reaction is typically observed via a color change from an indicator or an instrumental measurement. uohyd.ac.in For a compound like phosphocysteamine sodium, which contains both a phosphate (B84403) (acidic) and an amine (basic) functional group, acid-base titration could be a viable method for determining its purity and concentration in bulk material.
The reaction must be stoichiometric and rapid. uohyd.ac.in A standard solution of a strong acid (like hydrochloric acid) could be used to titrate the amine group, or a standard solution of a strong base (like sodium hydroxide) could be used to titrate the phosphate group. The choice of indicator would depend on the pH at the equivalence point of the specific titration. While highly precise, titrimetric methods are generally less sensitive and selective than chromatographic techniques and are not suitable for analyzing complex mixtures or trace amounts without prior separation.
Other chemical assays for aminothiols often rely on the reactivity of the sulfhydryl group. For instance, colorimetric assays using reagents that react specifically with thiols to produce a colored product can be used for quantification.
Development of Derivatization Agents for Enhanced Detection and Quantification in Research
A significant challenge in the analysis of aminothiols like cysteamine is their lack of a native chromophore or fluorophore, which makes them difficult to detect using common UV or fluorescence detectors. researchgate.netnih.gov To overcome this, derivatization is a widely employed strategy. researchgate.netnih.gov This process involves a chemical reaction that attaches a labeling agent to the analyte, rendering it easily detectable. lcms.cz The ideal derivatization reagent should react quickly and specifically with the target functional group (typically the thiol or amine group) under mild conditions to prevent analyte degradation. icm.edu.pl
The choice of derivatization agent depends on the analytical technique being used. nih.gov
For HPLC with Fluorescence Detection (FLD): Reagents that introduce a highly fluorescent tag are preferred for their sensitivity. Examples include 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), which are specific to thiol groups. oup.comoup.com
For HPLC with UV Detection: Reagents that add a strong UV-absorbing chromophore are used. 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) is one such agent used for determining various plasma thiols. icm.edu.pl
For GC-MS: Silylation agents are used to increase the volatility and thermal stability of the analytes. nih.gov
Derivatization significantly enhances the sensitivity and selectivity of the analytical method, allowing for the quantification of low-level aminothiols in complex biological samples like plasma and tissues. oup.comnih.gov
Table 4: Common Derivatization Agents for Aminothiol Analysis
| Derivatization Agent | Target Group | Detection Method | Application Notes |
| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Thiol (-SH) | Fluorescence | Used for simultaneous determination of multiple amino thiols in pig tissue. oup.com |
| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) | Thiol (-SH) | Fluorescence | Used in HPLC-FLD methods to determine total aminothiol profiles in plasma. oup.com |
| 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) | Thiol (-SH) | UV | Provides quantitative information on total, free, and protein-bound thiols in plasma. icm.edu.pl |
| o-Phthaldialdehyde (OPA) | Primary Amines (-NH2) | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol co-reagent. icm.edu.plnih.gov |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, MS | A common but less specific reagent; can react with other hydroxylic substances. nih.govddtjournal.com |
Stability Assessment Methodologies of Phosphocysteamine Sodium and Related Formulations
Assessing the stability of phosphocysteamine sodium and its formulations is crucial to ensure its quality and efficacy over its shelf life. google.com Phosphocysteamine and its active form, cysteamine, are susceptible to degradation, primarily through oxidation of the reactive sulfhydryl group to form the disulfide, cystamine. xjtu.edu.cnnih.gov Stability studies are designed to identify degradation products, determine degradation rates under various conditions, and establish appropriate storage conditions.
Key factors influencing the stability of aminothiols include pH, temperature, and exposure to oxygen. nih.gov Studies have shown that cysteamine oxidation is pH-dependent, occurring much faster at neutral or alkaline pH where the thiol group is ionized, and is more stable under acidic conditions. nih.gov Stability decreases as temperature increases. nih.gov
Analytical methods used for stability assessment must be "stability-indicating," meaning they can separate the intact drug from its degradation products and other impurities. google.com
HPLC is the most common technique for stability testing. Reversed-phase HPLC methods with UV or MS detection can resolve phosphocysteamine from cysteamine, cystamine, and other potential impurities formed during manufacturing or storage. google.com
Capillary Electrophoresis (CE) has also been developed specifically to monitor the primary decomposition products of phosphocysteamine sodium, demonstrating its utility in quality control. nih.gov
These analytical methods are used to conduct stress testing (e.g., exposure to heat, light, humidity, and oxidizing agents) and long-term stability studies under controlled temperature and humidity conditions to predict the shelf life of the drug product. researchgate.netresearchgate.net
Table 5: Factors and Methods in Phosphocysteamine Stability Assessment
| Parameter | Influence on Stability | Analytical Method for Assessment | Finding |
| Oxidation | The primary degradation pathway where the thiol group of cysteamine is oxidized to the disulfide, cystamine. nih.gov | HPLC, CE-MS | CE methods can quantify cystamine and cysteamine as the main decomposition products of phosphocysteamine sodium. nih.gov |
| pH | Oxidation is faster at neutral/alkaline pH and slower in acidic conditions. nih.gov | HPLC, Potentiometry | Cysteamine is more stable at an acidic pH of 4.2 compared to a pH of 7.4. nih.gov |
| Temperature | Higher temperatures accelerate the rate of degradation. nih.gov | HPLC | Stability of cysteamine solutions decreases as storage temperature increases from -20°C to 25°C. nih.gov |
| Formulation | Excipients and the formulation type (e.g., solution, suppositories) can impact stability. researchgate.net | HPLC | Stability tests on suppository formulations showed stability for up to 6 months, but highlighted potential excipient incompatibility. researchgate.net |
Prodrug Activation and Metabolism Studies of Phosphocysteamine Sodium
Phosphocysteamine sodium is a prodrug, a chemically modified version of the active therapeutic agent, cysteamine. The prodrug approach is utilized to improve certain properties of a drug, and its efficacy relies on its efficient conversion to the active form within the body. nih.gov This section details the research into how phosphocysteamine sodium is activated and metabolized.
De-phosphorylation Processes and Enzymatic Hydrolysis
The activation of phosphocysteamine to the active compound, cysteamine, is primarily achieved through the cleavage of its phosphate group, a process known as de-phosphorylation. This conversion is facilitated by enzymes, particularly alkaline phosphatases. nih.gov
Phosphate ester prodrugs are designed to be stable until they reach a location in the body where they can be enzymatically converted. nih.gov Alkaline phosphatase is abundantly present at the brush border surface of the intestinal epithelium, providing a key site for the hydrolysis of such prodrugs. nih.gov The addition of the ionizable phosphate moiety to the parent drug increases its solubility at physiological pH, allowing for rapid dissolution in the gastrointestinal contents before enzymatic cleavage releases the active parent compound for absorption. nih.gov
Research indicates that for phosphocysteamine specifically, this hydrolysis can begin rapidly. Studies have shown that the conversion of the phosphate group occurs in the stomach. nih.gov This early hydrolysis contributes to the quick absorption of the active cysteamine, with significant plasma concentrations observed as early as 15 minutes after oral administration. nih.gov
| Process | Location | Key Enzymes/Factors | Outcome |
|---|---|---|---|
| De-phosphorylation | Stomach | Acidic Environment | Hydrolysis of the phosphate group begins. nih.gov |
| Enzymatic Hydrolysis | Intestinal Epithelium | Alkaline Phosphatases (ALP) | Cleavage of the phosphate ester to release active cysteamine. nih.gov |
Metabolic Pathways and Metabolite Identification Research
Following the de-phosphorylation of the prodrug phosphocysteamine, the resulting active metabolite is cysteamine (β-mercaptoethylamine). nih.gov Research comparing equimolar oral doses of phosphocysteamine and cysteamine found no significant difference in the peak plasma concentrations of cysteamine, indicating effective and rapid conversion of the prodrug. nih.gov
Once cysteamine is formed, it enters metabolic pathways. A key pathway for cysteamine metabolism is the taurine and hypotaurine metabolism pathway. mdpi.com This pathway is significant in patients with cystinosis undergoing treatment, as it represents the further breakdown of the active drug. mdpi.com The metabolism of cysteamine can lead to the formation of downstream metabolites, including hypotaurine and taurine. nih.gov
Metabolomic studies have been crucial in identifying these pathways. By analyzing the metabolic profiles of patients, researchers can track the byproducts of drug metabolism and understand how the body processes these compounds. nih.govmdpi.com In the context of cystinosis treatment, metabolomic analysis has identified the taurine/hypotaurine pathway as one of the most significantly altered by the presence of cysteamine. mdpi.com
Impact of Gastrointestinal Environment on Prodrug Hydrolysis
The environment of the gastrointestinal (GI) tract plays a critical role in the hydrolysis of prodrugs. For phosphocysteamine, the acidic conditions of the stomach are a key factor. nih.gov Analysis of vomitus from individuals who had taken phosphocysteamine confirmed that hydrolysis of the phosphate group occurs in the stomach, demonstrating the impact of the low pH environment on the prodrug's stability. nih.gov
The stability of a prodrug at gastric pH is an important consideration in drug design. researchgate.net While some prodrugs are designed to remain stable in acidic conditions to bypass the stomach, the rapid hydrolysis of phosphocysteamine in the stomach contributes to its quick absorption and onset of action. nih.govresearchgate.net Following its transit from the stomach, any remaining prodrug encounters the enzyme-rich environment of the small intestine, where alkaline phosphatases at the brush border continue the hydrolysis process. nih.gov The concern with some hydrophilic matrix tablets delivering phosphate ester prodrugs is that alkaline phosphatase present in the gut lumen could be taken up into the hydrating gel layer of the tablet, causing premature hydrolysis before the drug is released. nih.gov
Molecular and Cellular Mechanisms of Action of Phosphocysteamine Sodium
After its conversion to cysteamine, the compound's therapeutic effects are mediated through specific molecular and cellular interactions. These mechanisms primarily involve its chemical reactivity as a thiol and its transport across cellular membranes.
Thiol-Disulfide Interchange Reactions within Lysosomal Compartments
The primary mechanism of action for cysteamine at the subcellular level involves thiol-disulfide interchange reactions. nih.govresearchgate.net This reaction is central to its therapeutic use in cystinosis, a genetic disorder characterized by the accumulation of the amino acid cystine within lysosomes.
The reaction is initiated by the deprotonated thiol group of cysteamine, known as a thiolate anion (-S⁻), which acts as a nucleophile. researchgate.net This thiolate anion attacks one of the sulfur atoms in the disulfide bond of a cystine molecule (-S-S-). researchgate.net This nucleophilic attack proceeds through a transition state where the three sulfur atoms are partially linked. researchgate.net
The result of this interchange is the formation of a mixed disulfide (cysteine-cysteamine) and the release of a molecule of cysteine. The mixed disulfide can then undergo a similar reaction with another molecule of cysteamine, ultimately yielding another molecule of cysteine and cysteamine disulfide. This process effectively breaks down the accumulated cystine into cysteine and a mixed disulfide, which can then be transported out of the lysosome.
Role of Specific Transporters in Cellular Uptake and Efflux
The movement of phosphocysteamine's metabolites into and out of cells and cellular compartments like the lysosome is mediated by transport proteins. nih.govnih.gov The distribution and excretion of drug metabolites, which often have limited cell membrane permeability, depend on these transporters. nih.gov
Two major superfamilies of transporters are relevant: the Solute Carrier (SLC) transporters and the ATP-binding cassette (ABC) transporters. mdpi.com
Uptake Transporters : These proteins, such as organic anion transporters (OATs and OATPs) from the SLC family, facilitate the entry of compounds into cells, for instance, from the bloodstream into liver and kidney cells. nih.govnih.gov
Efflux Transporters : These transporters, including multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) from the ABC family, actively pump substances out of cells into bile, urine, or the intestinal lumen. nih.govmdpi.com
Pharmacological and Biochemical Research on Phosphocysteamine Sodium
Advanced Cellular and Molecular Investigations
Phosphocysteamine (B1212360) sodium serves as a prodrug to cysteamine (B1669678), which is the active therapeutic agent for nephropathic cystinosis, an autosomal recessive disorder characterized by the harmful accumulation of free cystine within lysosomes. nih.gov Following oral administration, phosphocysteamine is rapidly absorbed and hydrolyzed, likely in the stomach, to release cysteamine. nih.gov The primary mechanism of action involves the depletion of intralysosomal cystine. nih.gov
Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. nih.gov This reaction breaks the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine-cysteamine. nih.gov Unlike cystine, which is trapped within the lysosome due to a defective transporter (cystinosin) in cystinosis patients, the resulting cysteine and cysteine-cysteamine mixed disulfide can exit the lysosome through other transport systems, such as the lysine transporter. nih.gov This process effectively bypasses the genetic defect, reducing the lysosomal cystine load. nih.govnih.gov
Clinical and experimental studies have demonstrated the efficacy of this pathway. Research in children with nephropathic cystinosis showed that oral administration of phosphocysteamine is as effective as equimolar doses of cysteamine in reducing cystine levels in leukocytes. nih.gov Studies observed a significant decrease in leukocyte cystine content, with reductions of approximately 65.3% following phosphocysteamine administration. nih.gov This cystine-depleting property is central to its therapeutic effect, helping to prevent the formation of cystine crystals and delay the progression of organ damage associated with cystinosis. nih.govnih.gov
| Parameter | Mechanism/Finding | Reference |
|---|---|---|
| Active Metabolite | Cysteamine (β-mercaptoethylamine) | nih.gov |
| Biochemical Reaction | Thiol-disulfide exchange with intralysosomal cystine | nih.gov |
| Reaction Products | Cysteine and Cysteine-Cysteamine Mixed Disulfide | nih.gov |
| Egress Pathway | Products exit the lysosome via transporters like the lysine transport system | nih.gov |
| Clinical Efficacy | Demonstrated 65.3% decrease in leukocyte cystine content | nih.gov |
Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is a key pathological feature in cystinosis. nih.govnih.gov The research indicates that cysteamine, the active form of phosphocysteamine, possesses significant antioxidant properties beyond its primary role in cystine depletion. mdpi.com
One of the principal mechanisms through which cysteamine modulates the intracellular redox environment is by bolstering the glutathione (B108866) (GSH) system. mdpi.com Glutathione is a critical intracellular antioxidant. Studies on proximal tubular epithelial cells from cystinosis patients revealed a less negative glutathione redox status compared to healthy cells. mdpi.com Treatment with cysteamine was shown to increase total glutathione levels and normalize the glutathione redox status in these cystinotic cells. mdpi.com This effect is attributed to cysteamine's ability to act as a biologic thiol and increase the availability of cysteine, a rate-limiting substrate for glutathione synthesis. mdpi.comucl.ac.uk
The link between phosphocysteamine and direct modulation of mitochondrial bioenergetics is not well-established. The primary pathology of cystinosis is rooted in lysosomal dysfunction, not a primary mitochondrial defect. youtube.com However, cellular processes are interconnected, and lysosomal stress can secondarily induce mitochondrial dysfunction, partly through increased oxidative stress. mdpi.com
Research using a proximal tubular epithelial cell model from cystinosis patients identified decreased intracellular ATP levels as a feature of the disease. mdpi.com In this specific model, while cysteamine treatment successfully restored the glutathione redox status, it did not correct the decreased ATP levels or the impaired sodium-dependent phosphate (B84403) uptake, suggesting that its primary antioxidant and cystine-depleting actions may not directly reverse all downstream metabolic consequences like reduced ATP production. mdpi.com
While cysteamine's role in mitigating oxidative stress could theoretically protect mitochondria from damage, direct evidence from the reviewed literature showing that phosphocysteamine or cysteamine restores mitochondrial respiratory function or directly stimulates ATP production is limited. The main therapeutic benefit appears to be linked to reducing the lysosomal cystine burden and associated oxidative stress, rather than direct intervention in mitochondrial ATP synthesis pathways. mdpi.com
The inflammasome is a multiprotein complex in the innate immune system that, upon activation by pathogens or sterile danger signals, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govfrontiersin.org Recent research suggests an indirect but significant role for phosphocysteamine in modulating this pathway.
In the context of cystinosis, the accumulation of cystine leads to the formation of intracellular crystals. nih.gov A key study has demonstrated that these cystine crystals act as endogenous danger-associated molecular patterns (DAMPs) that can activate the NLRP3 inflammasome. nih.gov Phagocytized cystine crystals were shown to elicit an inflammatory reaction by triggering IL-1β secretion from primary human peripheral blood mononuclear cells. nih.gov This finding suggests that the chronic inflammation observed in cystinotic tissues may be driven, at least in part, by inflammasome activation in response to the crystal burden. nih.gov
By depleting intralysosomal cystine, phosphocysteamine treatment prevents or reduces the formation of these crystals. nih.govnih.gov Therefore, it can be inferred that phosphocysteamine indirectly dampens the chronic activation of the NLRP3 inflammasome by removing its activating stimulus. This modulation of inflammation represents a significant downstream benefit of cystine-depletion therapy, complementing its primary metabolic function. nih.gov
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins, relying on functional lysosomes. frontiersin.orgresearchgate.net In lysosomal storage diseases like cystinosis, the primary lysosomal defect can lead to significant impairment of the autophagy pathway. youtube.com
The accumulation of cystine within the lysosome compromises its function, leading to a cascade of cellular problems. Research has demonstrated that this lysosomal dysfunction in cystinosis results in defective autophagy-mediated clearance of damaged mitochondria (a process known as mitophagy). youtube.com This blockage in the autophagy flux contributes to the generation of oxidative stress and subsequent epithelial cell dysfunction. youtube.com
Phosphocysteamine's therapeutic action is centered on correcting the primary lysosomal defect by clearing the accumulated cystine. nih.govnih.gov By restoring a more normal lysosomal environment, it is proposed that phosphocysteamine treatment can rescue the associated autophagic dysfunction. youtube.com Re-establishing proper autophagic flux would allow for the efficient clearance of damaged cellular components, thereby mitigating downstream pathological consequences like oxidative stress and cell injury. youtube.comyoutube.com
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, growth, and plasticity of neurons. mdpi.comjci.org Compelling evidence has linked cysteamine (the active metabolite of phosphocysteamine) to the modulation of BDNF levels, particularly in the context of neurodegenerative diseases. nih.govnih.gov
Studies have shown that cysteamine can increase the levels of BDNF in the brain. nih.govresearchgate.net The mechanism involves stimulating the secretory pathway for BDNF. nih.gov Research indicates that cysteamine treatment promotes the depletion of BDNF from the Golgi apparatus and increases the amount of BDNF loaded into secretory vesicles, enhancing its release from neurons. nih.gov This effect has been demonstrated to be neuroprotective in animal models of Huntington's disease, where BDNF levels are typically depleted. nih.govnih.gov
The ability of cysteamine to increase BDNF levels suggests a therapeutic potential that extends beyond cystinosis to neurodegenerative conditions. The enhanced secretion of this vital neurotrophic factor can support neuronal health and function. nih.govnih.gov
Heat shock proteins (HSPs) are molecular chaperones that play essential roles in protein folding and cellular stress responses. mdpi.commdpi.com Research has uncovered a specific interaction between cysteamine and the expression of certain HSPs, which is directly linked to its effects on BDNF secretion.
Specifically, cysteamine has been shown to increase the levels of the neuronal DnaJ protein HSJ1b (also known as DNAJB2). nih.govnih.gov HSJ1b is a co-chaperone that has been found to be neuroprotective and is involved in stimulating the secretory pathway. nih.govyoutube.com The increase in HSJ1b levels appears to be a critical step in the cysteamine-induced secretion of BDNF. nih.gov Studies have demonstrated that the effect of cysteamine on BDNF release is blocked when HSJ1b levels are reduced, establishing a clear mechanistic link between the two. nih.govresearchgate.net
In addition to HSJ1b, other studies have reported that cysteamine treatment can induce the expression of other heat shock proteins, such as HSP27 and HSP90, at both the protein and mRNA level in astrocytes. mdpi.com This broader induction of the cellular stress response underscores cysteamine's role in modulating cellular protective pathways. mdpi.com
| Pathway/Molecule | Observed Effect of Cysteamine | Mechanistic Detail | Reference |
|---|---|---|---|
| HSJ1b (DNAJB2) | Increases levels of HSJ1b | Positively regulates BDNF release by increasing HSJ1 transcripts | nih.govnih.gov |
| BDNF Secretion | Increases brain and serum levels of BDNF | Promotes loading of BDNF into vesicles and release from the Golgi apparatus | nih.govresearchgate.netnih.gov |
| Other HSPs | Increases expression of HSP27 and HSP90 | Induces a cellular stress response in glial cells | mdpi.com |
| Functional Link | HSJ1b is required for cysteamine-induced BDNF release | Reducing HSJ1b levels blocks the effect of cysteamine on BDNF secretion | nih.gov |
Research on Transglutaminase Activity Modulation
Phosphocysteamine sodium, following its conversion to the active metabolite cysteamine, has been a subject of research for its ability to modulate the activity of transglutaminase enzymes. Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between protein-bound glutamine and lysine residues, leading to the cross-linking of proteins. This cross-linking activity is crucial in various physiological processes; however, its dysregulation has been implicated in the pathology of several diseases.
Research has demonstrated that cysteamine functions as a competitive inhibitor of transglutaminase. nih.govresearchgate.netnih.gov Instead of facilitating the cross-linking between two protein substrates, the enzyme incorporates cysteamine onto a glutaminyl residue of a protein. This action effectively blocks the intended protein-protein cross-linking, thereby inhibiting the enzyme's biological function. This mechanism of competitive inhibition is attributed to cysteamine acting as an alternative substrate for the transglutaminase enzyme. nih.gov
The inhibitory action of cysteamine on transglutaminase is distinct from that of its oxidized form, cystamine (B1669676). Cystamine is believed to inactivate transglutaminases by promoting the oxidation of vicinal cysteine residues on the enzyme, forming an allosteric disulfide bond. nih.govresearchgate.netnih.gov The in-vivo inhibitory effect is dependent on the local redox environment, which determines the conversion of cystamine to cysteamine. nih.govresearchgate.netnih.gov
Investigation of Gastric Acid Secretion Mechanisms in Animal Models (e.g., Hypergastrinemia)
While direct studies on phosphocysteamine sodium in animal models of hypergastrinemia are limited, research on its active form, cysteamine, provides significant insights into its effects on gastric acid secretion. Studies in rats have shown that the administration of cysteamine can induce a notable and sustained increase in gastric acid secretion. nih.gov This effect is observed following both parenteral and intraduodenal administration. nih.gov
The mechanism underlying this stimulatory effect on gastric acid secretion appears to involve a cholinergic pathway. nih.gov The response to cysteamine is reportedly inhibited by vagotomy and dose-dependently by the administration of cholinergic antagonists such as atropine methylbromide or hexamethonium. nih.gov Furthermore, cysteamine stimulated gastric acid secretion in conscious rats with chronic gastric fistulas but not in those with denervated gastric pouches, further supporting the involvement of the vagus nerve. nih.gov
In addition to its effects on gastric acid, cysteamine has been shown to induce hypergastrinemia in rats. nih.gov Investigations in isolated perfused rat stomachs revealed that cysteamine directly stimulates the release of immunoreactive gastrin in a dose-dependent manner, without altering the secretion of somatostatin-like immunoreactivity. nih.gov This suggests that the elevation in gastrin levels is a direct effect of cysteamine and not secondary to a reduction in the inhibitory hormone somatostatin. nih.gov
Comparative Pharmacological Investigations of Phosphocysteamine Sodium with Cysteamine Salts
Bioavailability Assessments in Research Models
Comparative bioavailability of phosphocysteamine sodium has been assessed against other cysteamine salts, namely cysteamine hydrochloride and cysteamine bitartrate (B1229483). In a study involving healthy adult male volunteers, the pharmacokinetic profiles of these three formulations were compared after a single oral dose. nih.govnih.gov
The time to reach maximum plasma concentration (Tmax) was slightly longer for phosphocysteamine compared to the other two salts, although this difference was not statistically significant. nih.gov
| Pharmacokinetic Parameter | Phosphocysteamine Sodium | Cysteamine Hydrochloride | Cysteamine Bitartrate |
|---|---|---|---|
| AUC (0,∞) (µmol l⁻¹ h) | 158 ± 46 | 169 ± 51 | 173 ± 49 |
| Cmax (µmol l⁻¹) | 59 ± 12 | 66 ± 25.5 | 63 ± 20 |
| Tmax (h, median) | 1.25 | 0.88 | 0.88 |
Comparative Efficacy in Cellular Cystine Depletion Studies
A primary therapeutic goal of cysteamine and its prodrugs is the depletion of intracellular cystine, particularly in the context of cystinosis. Comparative studies have been conducted to evaluate the efficacy of phosphocysteamine against cysteamine in achieving this cellular cystine depletion.
In a study involving children with nephropathic cystinosis, equimolar oral doses of phosphocysteamine and cysteamine were administered to compare their ability to reduce leukocyte cystine levels. nih.govscispace.com The results indicated that both compounds were equally effective in their cystine-depleting properties. nih.govscispace.com The percentage decrease in leukocyte cystine content was not significantly different between the two treatments. nih.govscispace.com
Peak plasma cysteamine concentrations were achieved between 30 minutes and 1 hour after administration for both compounds, with no significant difference in the peak levels observed. nih.gov This suggests that phosphocysteamine is rapidly hydrolyzed to cysteamine, leading to a comparable onset and magnitude of effect on cellular cystine levels. nih.gov
| Treatment | Peak Plasma Cysteamine (mean ± SD) | Percent Decrease in Leukocyte Cystine (mean) |
|---|---|---|
| Phosphocysteamine | 54.1 ± 20.2 | 65.3% |
| Cysteamine | 48.6 ± 10.7 | 61.9% |
Comparative Studies on Pharmacodynamic Responses in Preclinical Models
The pharmacodynamic responses of phosphocysteamine sodium have been compared to other cysteamine salts, primarily focusing on the reduction of white blood cell (WBC) cystine content as a key therapeutic endpoint.
Studies have indicated that while different formulations of cysteamine, including phosphocysteamine, may exhibit variations in their pharmacokinetic profiles, their pharmacodynamic effects in terms of cystine depletion are largely comparable. For instance, despite cysteamine bitartrate having a longer time to peak concentration (Tmax) compared to phosphocysteamine and cysteamine hydrochloride, the maximum observed decrease in WBC cystine concentration was found to be roughly comparable across the formulations. nih.gov
In Vitro and Preclinical Research Models for Phosphocysteamine Sodium
Utilization of Cellular Models in Phosphocysteamine (B1212360) Sodium Research
In the study of phosphocysteamine sodium, various in vitro cellular models have been instrumental. These models allow for controlled investigation into the compound's mechanisms of action and its effects at a cellular level.
Human fibroblast and lymphoblast cell lines are foundational tools in phosphocysteamine sodium research, particularly in the context of cystinosis, a lysosomal storage disorder. nih.govnih.govmdpi.comresearchgate.net Fibroblasts, being ubiquitous and crucial in tissue repair, provide a relevant model for studying cellular processes. nih.gov Lymphoblastoid cell lines, established by Epstein-Barr virus transformation of B cells, offer a continuous source of patient-derived genetic material for research. nih.gov
In the context of cystinosis research, human cystinotic fibroblasts (HCFs) are a key model. Studies have utilized HCFs to evaluate the efficacy of potential treatments. For instance, research has shown that N-acetylcysteine amide (NACA) and its dimer, diNACA, can significantly reduce cystine levels in these cells, with NACA demonstrating greater potency than both diNACA and cysteamine (B1669678) at earlier time points. nih.gov These studies highlight the utility of fibroblast models in screening and comparing the effectiveness of new therapeutic agents against the standard of care.
Historically, both human primary fibroblasts and lymphoblasts have been widely used for the biochemical confirmation of Batten disease, another lysosomal storage disorder. mdpi.com However, it's noted that the pathology of Batten disease may not be fully represented in skin or blood-derived cells. mdpi.com
Here is a data table summarizing key findings from studies using these cell lines:
| Cell Line Type | Research Focus | Key Findings | Reference |
| Human Cystinotic Fibroblasts (HCFs) | Evaluation of NACA and diNACA for cystinosis treatment | NACA and diNACA were non-cytotoxic and effectively reduced cystine levels. NACA showed greater potency than cysteamine at earlier time points. | nih.gov |
| Human Fibroblasts and Lymphoblasts | Biochemical confirmation of Batten disease | Widely used historically, but may not fully reflect the complete disease pathology. | mdpi.com |
| Lymphoblastoid Cell Lines | General biomedical research | Provide a continuous and reliable source of human cells for genetic and functional studies. | nih.gov |
Primary cell cultures, which are cells taken directly from living tissue and established for growth in vitro, offer a model that closely mimics the in vivo environment. In phosphocysteamine sodium research, primary proximal tubule cells and macrophages are of particular interest.
Cystinotic proximal tubular epithelial cells have been a focus of research, with studies showing elevated levels of oxidized glutathione (B108866) in these cells. erknet.org Immortalized human proximal tubule cell lines expressing functional transporters have also been developed to serve as a more stable and reproducible in vitro model. erknet.org Research using these models has indicated that while cysteamine treatment can counteract cystine storage, it may not prevent or treat proximal tubule dysfunction. erknet.org
Macrophages play a significant role in the inflammatory processes associated with various diseases. In vitro studies using RAW 264.7 macrophage cell lines have demonstrated that cysteamine treatment can reduce the cellular generation of reactive oxygen species (ROS). nih.govresearchgate.net Specifically, cysteamine was shown to decrease phorbol-induced oxidant stress and the generation of intracellular oxidant species in response to apoptotic cell phagocytosis. nih.govresearchgate.net Furthermore, cysteamine treatment has been observed to diminish macrophage infiltration in animal models of kidney disease. researchgate.net
The following table details findings from research utilizing primary cell cultures:
| Cell Type | Research Focus | Key Findings | Reference |
| Cystinotic Proximal Tubular Epithelial Cells | Pathophysiology of cystinosis | Showed elevated levels of oxidized glutathione. | erknet.org |
| RAW 264.7 Macrophages | Oxidative stress and inflammation | Cysteamine treatment reduced the generation of reactive oxygen species and diminished macrophage infiltration. | nih.govresearchgate.net |
| Thioglycollate-elicited Mouse Peritoneal Macrophages | Phagocytosis-induced oxidant stress | Cysteamine treatment reduced intracellular oxidant species generated in response to apoptotic cell phagocytosis. | nih.govresearchgate.net |
The study of lysosomal preparations from isolated leukocytes has been a cornerstone in understanding the fundamental defect in cystinosis and the mechanism of action of cysteamine and phosphocysteamine. Early research demonstrated that the transport of cystine is defective in isolated leukocyte lysosomes from patients with cystinosis, leading to the toxic accumulation of this amino acid. nih.gov
Subsequent studies compared the effectiveness of cysteamine and phosphocysteamine in reducing leukocyte-free cystine in individuals with nephropathic cystinosis. nih.govkcl.ac.uknih.govnih.gov These studies found that both compounds were effective in depleting cystine from leukocytes. nih.gov Analysis of plasma concentrations revealed that equimolar oral doses of cysteamine and phosphocysteamine resulted in similar peak plasma levels of cysteamine, indicating that phosphocysteamine is rapidly hydrolyzed to cysteamine. nih.gov The percentage decrease in leukocyte cystine content was not significantly different between the two treatments, suggesting they are equally effective in their cystine-depleting properties. nih.gov
Research has also highlighted the importance of monitoring leukocyte cystine levels to optimize treatment. nih.gov Studies have shown that patients who maintain optimal leukocyte cystine levels experience better long-term outcomes. nih.gov
Key findings from studies on lysosomal preparations are summarized below:
| Preparation | Research Focus | Key Findings | Reference |
| Isolated Leukocyte Lysosomes | Cystine transport in cystinosis | Demonstrated a specific defect in cystine transport out of lysosomes in patients with cystinosis. | nih.gov |
| Leukocytes from Cystinosis Patients | Comparison of cysteamine and phosphocysteamine | Both compounds were equally effective in depleting leukocyte cystine. Phosphocysteamine is rapidly converted to cysteamine. | nih.govnih.gov |
| Leukocytes from Cystinosis Patients | Therapeutic monitoring | Maintaining optimal leukocyte cystine levels is associated with improved clinical outcomes. | nih.gov |
The application of phosphocysteamine and related compounds has extended to the study of neurodegenerative diseases. scielo.brnih.govfrontiersin.org In vitro models, including various neuronal cell lines, are crucial for investigating the underlying mechanisms of these complex disorders and for screening potential therapeutic agents. scielo.brnih.gov
Phosphocysteamine has been shown to reduce the accumulation of ceroid and other storage materials in a mouse model of CLN1 disease, a form of neuronal ceroid lipofuscinosis (Batten disease). mdpi.com This suggests a potential therapeutic role for phosphocysteamine in mitigating the pathological hallmarks of certain neurodegenerative conditions.
Commonly used neuronal cell lines in neurodegenerative disease research include PC12, HEK293, and SH-SY5Y cells. scielo.br These cell lines can be genetically modified to overexpress proteins associated with neurodegeneration, such as amyloid-precursor proteins or tau, to model diseases like Alzheimer's. scielo.br For Parkinson's disease research, SH-SY5Y cells, which are derived from human neuroblastoma cells, are widely used to study mechanisms of neurodegeneration, including the formation of protein inclusions. scielo.br
While these cell lines are valuable tools, they have limitations. For example, HEK293 cells lack a neuronal phenotype, and mouse brain cells have distinct biological functions compared to human cells. mdpi.comscielo.br More advanced models, such as those derived from patient-specific induced pluripotent stem cells (iPSCs), are being developed to create more physiologically relevant in vitro systems for studying neurodegenerative diseases. nih.govnih.goveuropa.eu
The table below summarizes the use of neuronal cell lines in relevant research:
| Cell Line/Model | Disease Model | Research Application | Reference |
| CLN1 Disease Mouse Model | Neuronal Ceroid Lipofuscinosis (Batten Disease) | Phosphocysteamine reduced ceroid accumulation and storage materials. | mdpi.com |
| PC12, HEK293, SH-SY5Y | Alzheimer's, Parkinson's Disease | Used to study mechanisms of neurodegeneration and for pharmacological screening. | scielo.br |
| Patient-derived iPSCs | Various Neurodegenerative Diseases | Provide disease-specific and patient-specific models for studying pathology and developing targeted therapies. | nih.govnih.goveuropa.eu |
Application of Animal Models in Phosphocysteamine Sodium Investigations
Animal models are indispensable for preclinical research, providing a platform to study disease mechanisms and evaluate the efficacy and safety of new therapies in a living organism before human clinical trials. biotechfarm.co.ilnaeac.org.nz
Rodent models, particularly mice and rats, are widely used in the pharmacological and mechanistic investigation of phosphocysteamine and related compounds. mdpi.comnih.govmdpi.com These models have been instrumental in understanding the in vivo effects of these drugs.
In the context of neurodegenerative diseases, a mouse model for CLN1 disease demonstrated that phosphocysteamine could reduce the accumulation of ceroid and storage materials. mdpi.com However, it is important to acknowledge the challenges in translating findings from mouse models to human clinical trials due to neurodevelopmental, neuroanatomical, and mechanistic differences between the species. mdpi.com For instance, therapies that showed promise in mouse models of NCLs have sometimes lacked efficacy in human patients. mdpi.com
Rodent models have also been employed in safety pharmacology studies for phosphocysteamine. fda.gov These studies in mice and rats have identified potential central nervous system effects at higher doses. fda.gov Furthermore, rat models have been used to study the ulcerogenic properties of cysteamine when administered at high doses. cystinosis.org
In the field of kidney disease, a mouse model of cystinosis (Ctns-/-) that recapitulates many features of the human disease has been valuable for studying pathophysiology. erknet.org Additionally, studies in cysteamine-treated mice with unilateral ureteral obstruction showed a significant decrease in fibrosis severity and renal oxidized protein levels, suggesting an anti-fibrotic and antioxidant effect. researchgate.net
The following table provides an overview of key findings from rodent model studies:
| Rodent Model | Research Area | Key Findings | Reference |
| CLN1 Disease Mouse Model | Neurodegenerative Disease | Phosphocysteamine reduced ceroid and storage material accumulation. | mdpi.com |
| Mice and Rats | Safety Pharmacology | High doses of phosphocysteamine were associated with central nervous system effects. | fda.gov |
| Rats | Mechanistic Studies | High doses of cysteamine were shown to have ulcerogenic properties. | cystinosis.org |
| Ctns-/- Mouse Model | Cystinosis Pathophysiology | Recapitulates many features of human cystinosis, enabling detailed study of the disease. | erknet.org |
| Mice with Unilateral Ureteral Obstruction | Kidney Fibrosis | Cysteamine treatment decreased fibrosis and renal oxidized protein levels. | researchgate.net |
Genetically Engineered Animal Models (e.g., Ctns-/- Mouse Model of Cystinosis)
Genetically engineered animal models, particularly the Ctns knockout (Ctns-/-) mouse, have been instrumental in studying the pathophysiology of cystinosis and evaluating potential therapies like phosphocysteamine. These models are created to lack the Ctns gene, which encodes for the lysosomal cystine transporter, cystinosin. nih.govarvojournals.org This genetic alteration results in the accumulation of cystine within the lysosomes of various cells and tissues, mirroring the primary biochemical defect in human cystinosis. nih.gov
The Ctns-/- mouse model develops several features characteristic of the human disease. These mice exhibit a significant increase in cystine levels across multiple organs, including the kidneys, liver, spleen, and brain. nih.govnih.gov Pathognomonic cystine crystals, a hallmark of cystinosis, are also observed in these animals. nih.gov Furthermore, these models can display ocular abnormalities, bone defects, and behavioral changes that are analogous to the clinical manifestations in patients. nih.govnih.gov
The development of the Ctns-/- mouse has provided an invaluable in vivo platform for preclinical research. For instance, studies using this model have demonstrated the efficacy of cysteamine, the active metabolite of phosphocysteamine, in reducing cystine accumulation in various tissues. nih.gov The response to treatment can be influenced by the genetic background of the mouse strain, with some strains developing a more pronounced renal phenotype, making them particularly useful for studying the nephropathic aspects of cystinosis. oup.com
The utility of the Ctns-/- mouse model extends beyond testing cystine-depleting therapies. It has been crucial for investigating other pathological consequences of cystinosis, such as muscle wasting, increased energy expenditure, and bone deformities. nih.gov Moreover, this model has been pivotal in the development and preclinical assessment of novel therapeutic strategies, including gene and cell-based therapies, highlighting the importance of early intervention. nih.goverknet.org
Table 1: Key Phenotypes of the Ctns-/- Mouse Model of Cystinosis
| Feature | Description | Reference |
|---|---|---|
| Biochemical Defect | Absence of functional cystinosin protein. | nih.gov |
| Cystine Accumulation | Significantly increased cystine levels in organs such as the kidney, liver, spleen, and brain. | nih.govnih.gov |
| Cystine Crystals | Presence of pathognomonic cystine crystals in various tissues. | nih.gov |
| Ocular Abnormalities | Development of corneal crystals similar to those in human patients. | nih.govarvojournals.org |
| Skeletal Defects | Evidence of bone deformities. | nih.govnih.gov |
| Renal Phenotype | Varies by genetic background, with some strains developing renal tubulopathy and dysfunction. | oup.combiorxiv.org |
| Other Pathologies | Includes muscle wasting, increased energy expenditure, and behavioral anomalies. | nih.govnih.gov |
Aquatic Vertebrate Models (e.g., Zebrafish Larvae) in Lysosomal Storage Disease Research
Aquatic vertebrate models, most notably the zebrafish (Danio rerio), have emerged as powerful tools in the study of lysosomal storage diseases (LSDs), including those where phosphocysteamine could have therapeutic relevance. frontiersin.orguniversiteitleiden.nl The genetic and metabolic pathways in zebrafish show a high degree of conservation with mammals, making them a relevant system for investigating human diseases. frontiersin.orguniversiteitleiden.nl
Zebrafish offer several distinct advantages for high-throughput research. Their rapid external development, optical transparency in the larval stages, and high fecundity make them particularly amenable to large-scale genetic and pharmacological screening. universiteitleiden.nlresearchgate.net These features allow for the direct observation of organogenesis and cellular processes in a living vertebrate. universiteitleiden.nl
In the context of LSDs, zebrafish models have been developed for a range of these disorders, including cystinosis. erknet.orgfrontiersin.org Zebrafish with mutations in the ctns gene exhibit elevated cystine levels and respond to cysteamine treatment administered in their water, demonstrating their utility for testing cystine-depleting agents. erknet.org The zebrafish pronephros, the larval kidney, shares functional similarities with the human nephron, including processes for reabsorbing and processing proteins in the lysosomes of proximal tubule cells. nih.govuu.nl This makes the zebrafish a valuable model for studying the renal aspects of LSDs and for screening compounds that might mitigate kidney damage. nih.govuu.nl
The transparency of zebrafish larvae also facilitates the use of fluorescent reporters to visualize lysosomal function and the accumulation of storage materials in real-time, providing insights into disease mechanisms and the effects of potential therapies. nih.govuu.nl
Table 2: Advantages of Zebrafish Models in Lysosomal Storage Disease Research
| Advantage | Description | Reference |
|---|---|---|
| Genetic Homology | Significant conservation of genes and metabolic pathways with humans. | frontiersin.orguniversiteitleiden.nl |
| High-Throughput Screening | Small size, rapid development, and large numbers of offspring enable large-scale drug and genetic screens. | universiteitleiden.nlresearchgate.net |
| Optical Transparency | Larval transparency allows for real-time imaging of cellular and organ-level processes. | universiteitleiden.nl |
| Functional Pronephros | The larval kidney shares functional similarities with the mammalian nephron, facilitating the study of renal pathologies. | nih.govuu.nl |
| Modeling of LSDs | Successful generation of models for various LSDs, including cystinosis, that recapitulate key disease features. | erknet.orgfrontiersin.org |
Research on Biological Applications beyond Primary Indications
Radioprotective Properties in Experimental Systems
Phosphocysteamine, also known as cystaphos, has been investigated for its radioprotective effects in various experimental models. drugfuture.comnih.gov It belongs to the class of phosphorothioates, which are prodrugs that are dephosphorylated in the body to their active thiol forms. nih.gov In the case of phosphocysteamine, the active metabolite is cysteamine. nih.gov
The mechanism of radioprotection by thiol compounds like cysteamine is believed to involve several processes, including the scavenging of free radicals, hydrogen donation to repair damaged molecules, and protection of DNA. nih.gov Studies have shown that these compounds can reduce the damaging effects of ionizing radiation on cells and tissues. nih.govmdpi.com
Experimental research has demonstrated the radioprotective potential of phosphocysteamine in both in vitro cell cultures and in vivo animal models. drugfuture.comnih.gov For example, research in mice has shown that administration of phosphocysteamine can increase survival rates after exposure to lethal doses of radiation. nih.gov The effectiveness of a radioprotector is often expressed as a Dose Modifying Factor (DMF), which is the ratio of the radiation dose causing a specific effect in the presence of the compound to the dose causing the same effect in its absence. nih.gov Phosphocysteamine has been reported to have a DMF of 2.1. nih.gov
Neuroprotective Potentials in Models of Neurodegenerative Disorders (e.g., Huntington's Disease, Parkinson's Disease)
The active metabolite of phosphocysteamine, cysteamine, has shown neuroprotective properties in experimental models of neurodegenerative disorders such as Huntington's disease and Parkinson's disease. mdpi.comworktribe.comresearchgate.net The underlying mechanisms are thought to be related to its antioxidant capabilities and its ability to modulate cellular processes that are disrupted in these conditions. mdpi.com
In models of Huntington's disease, treatment with cystamine (B1669676), which is rapidly converted to cysteamine in the body, has been shown to be neuroprotective. worktribe.comresearchgate.net Research suggests that these compounds can improve motor function and survival in animal models of the disease.
The link between lysosomal dysfunction and common neurodegenerative disorders like Parkinson's and Huntington's disease is an area of active research. nih.gov Lysosomal storage diseases themselves often have severe neurological manifestations, and there is evidence of shared pathological pathways, such as the accumulation of toxic protein aggregates. nih.govembopress.org This overlap suggests that compounds like phosphocysteamine, which are active within the lysosome, might have therapeutic potential beyond their primary indications.
Adjuvant Role in Experimental Cancer Therapy Studies
The concept of adjuvant therapy in cancer treatment involves administering treatment after the primary treatment to reduce the chance of cancer recurrence. mayoclinic.orgoncologynewscentral.com While phosphocysteamine is not a standard adjuvant cancer therapy, its properties as a radioprotector suggest a potential role in combination with radiation therapy. Radioprotective agents can help protect normal tissues from the damaging effects of radiation, potentially allowing for higher radiation doses to be delivered to the tumor or reducing treatment-related side effects. nih.gov
Amifostine, a related phosphorothioate (B77711) compound, is used in clinical practice to protect against some of the toxicities of radiation and chemotherapy. reading.ac.uk The principle behind these agents is that they are preferentially taken up and activated in normal tissues compared to tumor tissues. nih.gov
While direct studies on phosphocysteamine as an adjuvant in cancer therapy are limited, the broader class of thiol radioprotectors has been the subject of extensive research. nih.govxjtu.edu.cn The goal of such an approach would be to improve the therapeutic ratio of radiotherapy by selectively protecting healthy tissues without compromising the anti-tumor efficacy. nih.gov
Lysosomal Ceroid Depletion in In Vitro Models of Lysosomal Storage Diseases
Phosphocysteamine has been investigated for its ability to clear the accumulation of ceroid lipofuscin in in vitro models of certain lysosomal storage diseases, particularly the neuronal ceroid lipofuscinoses (NCLs). nih.gov The NCLs are a group of fatal neurodegenerative disorders characterized by the lysosomal accumulation of this autofluorescent storage material. d-nb.info
The infantile form of NCL (CLN1 disease) is caused by a deficiency of the enzyme palmitoyl-protein thioesterase-1 (PPT1). nih.gov This enzyme deficiency leads to the accumulation of lipid-modified proteins, which are components of ceroid, within lysosomes. nih.gov The thioester linkages in these proteins are susceptible to cleavage by nucleophilic compounds. nih.gov
Studies have shown that phosphocysteamine, a lysosomotropic drug, can disrupt these thioester linkages. nih.gov In lymphoblasts derived from patients with infantile NCL, phosphocysteamine was found to mediate the depletion of lysosomal ceroids, prevent their re-accumulation, and inhibit apoptosis. nih.govmdpi.com These findings suggest a pharmacological approach for clearing the storage material in this devastating childhood disease and have prompted further investigation into its therapeutic potential. nih.govd-nb.info A pilot study has explored the use of a combination of cysteamine bitartrate (B1229483) and N-acetylcysteine in patients with infantile NCL. nih.govclinicaltrials.gov
Table 3: Investigated Biological Applications of Phosphocysteamine Beyond Primary Indications
| Application | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Radioprotection | In vitro cell cultures, animal models (mice) | Acts as a prodrug for cysteamine, which scavenges free radicals and protects against ionizing radiation. Reported Dose Modifying Factor of 2.1. | drugfuture.comnih.gov |
| Neuroprotection | Animal models of Huntington's and Parkinson's disease | The active metabolite, cysteamine, shows neuroprotective effects, potentially through antioxidant mechanisms. | mdpi.comworktribe.comresearchgate.net |
| Adjuvant Cancer Therapy | (Principle based on related compounds) | As a radioprotector, it could potentially protect normal tissues during radiation therapy, improving the therapeutic ratio. | nih.govreading.ac.uknih.gov |
| Lysosomal Ceroid Depletion | In vitro models (lymphoblasts from NCL patients) | Cleaves thioester linkages in accumulated proteins, leading to the depletion of ceroid storage material in models of infantile neuronal ceroid lipofuscinosis. | nih.govmdpi.com |
Advanced Research Directions and Methodological Innovations
Development of Novel Delivery Systems for Enhanced Biological Activity
A significant area of research is the development of advanced delivery systems designed to improve the pharmacokinetic profile and biological activity of cysteamine (B1669678), the active component derived from phosphocysteamine (B1212360) sodium. xjtu.edu.cn These efforts aim to overcome challenges associated with conventional formulations, such as the need for frequent administration. worktribe.com
Encapsulation technologies and nanocarriers offer promising avenues for improving the delivery of aminothiols like cysteamine. xjtu.edu.cn These systems can protect the drug from degradation, enhance stability, and allow for controlled release. mdpi.comnih.gov Research in this area includes various types of nanocarriers, each with unique properties for drug encapsulation and delivery. nih.govresearchgate.net
One approach involves the use of lipid-based microparticles. For instance, slow-release formulations of cysteamine bitartrate (B1229483) have been developed using a lipid matrix system. google.com These microparticles, with a mean size under 500 µm, are created by embedding the drug within a lipid mass, which is then solidified using a spray congealing process. google.com To improve the wettability and taste-masking of these lipid microparticles, they can be layered with spray-dried powders composed of substances like phospholipids (B1166683) (e.g., lecithin) and sucralfate (B611045) gel. google.com
The conjugation of cysteamine to the surface of nanoparticles has also been proposed as a method to enhance delivery. xjtu.edu.cn Various nanocarrier platforms are being investigated for their potential to effectively deliver drugs. nih.govdovepress.com
Table 1: Examples of Nanocarrier Systems in Drug Delivery Research
| Nanocarrier System | Description | Potential Application for Phosphocysteamine |
|---|---|---|
| Lipid Microparticles | Matrix systems made from lipids like carnauba wax or Behenoyl polyoxyl-8-glycerides that embed the active drug. google.com | Provides a slow-release mechanism to maintain drug levels over a longer period. google.com |
| Polymeric Nanoparticles | Made from biodegradable and biocompatible polymers (e.g., PLGA), allowing for tailored surface modification and controlled release. mdpi.com | Could offer targeted delivery and protection of the drug from degradation. mdpi.com |
| Liposomes | Spherical vesicles with a phospholipid bilayer structure, capable of encapsulating both hydrophilic and lipophilic drugs. mdpi.comdovepress.com | Versatile carrier for encapsulating phosphocysteamine or its active form, potentially reducing systemic side effects. mdpi.comdovepress.com |
| Microspheres | Spherical particles investigated for alternative delivery routes, such as pulmonary administration. worktribe.com | Formulations have been developed to be within the optimal size range for deep lung delivery (1-5 µm). worktribe.com |
Modified-release (MR) formulations are a key focus of preclinical research, aiming to improve therapeutic efficacy and convenience by altering the rate and site of drug release. researchgate.netrecipharm.comimpactfactor.org For phosphocysteamine, the goal is to develop formulations that can be administered less frequently, such as every 12 hours, compared to immediate-release versions. kcl.ac.ukresearchgate.net
A novel sustained-release oral formulation of cysteamine bitartrate, designated PO-001, has been evaluated in preclinical studies. nih.gov This formulation consists of coated pellets that ensure a controlled, pH-independent release of the active ingredient over an extended period in the gastrointestinal tract. nih.gov The design of such MR formulations can have significant therapeutic benefits, including improved efficacy and better patient compliance. researchgate.net Other investigational formulations have included suppositories and long-acting ophthalmic gels. worktribe.com
Table 2: Components of an Investigational Sustained-Release Cysteamine Formulation (PO-001)
| Component | Function | Reference |
|---|---|---|
| Cysteamine Bitartrate | Active Pharmaceutical Ingredient | nih.gov |
| Eudragit RS (Polymethacrylate-based copolymer) | Coating polymer for controlled release | nih.gov |
| Triethyl Citrate | Plasticizer for the coating | nih.gov |
| Hypromellose | Pore former in the coating | nih.gov |
| Talc | Anti-tacking agent | nih.gov |
| Simethicone | Stabilizer | nih.gov |
Omics-based Approaches in Phosphocysteamine Sodium Research
Multi-omics approaches, which combine data from proteomics, metabolomics, and transcriptomics, provide a comprehensive view of the molecular effects of phosphocysteamine and the pathophysiology of the conditions it is used to treat, such as cystinosis. nih.govnih.gov These technologies are crucial for identifying biomarkers and understanding the complex biological pathways involved. clinexprheumatol.org
Proteomic and metabolomic studies are instrumental in elucidating the cellular mechanisms affected by cystinosis and the impact of cysteamine treatment. erknet.org In one study using ZenoSWATH DIA proteomics, researchers analyzed skin fibroblasts from individuals with cystinosis. researchgate.net The results showed significant differences in proteins associated with the structure of the extracellular matrix and with detoxification processes when compared to non-cystinotic cells. researchgate.net Treatment with cysteamine was found to reverse some of these protein alterations in a dose-dependent manner and also to specifically modulate the levels of certain lysosomal proteins. researchgate.net
Advanced proteomic techniques are also being developed to probe the function of specific amino acids. For example, Isothermal Titration Calorimetry with Activity-Based Protein Profiling (isoTOP-ABPP) is a quantitative method used to profile the intrinsic reactivity of cysteine residues across the proteome, identifying hyperreactive cysteines involved in catalysis and other functions. nih.gov Such techniques could be applied to understand how phosphocysteamine's active metabolite, cysteamine, interacts with cellular proteins.
Metabolomic profiling provides a snapshot of the metabolic state of cells or organisms, which can be altered in disease and in response to treatment. nih.govfrontiersin.org While specific metabolomic studies on phosphocysteamine sodium are emerging, the methodology has been widely applied to uncover metabolic dysregulation in various diseases. nih.gov
Table 3: Key Findings from Omics Studies in Cystinosis Research
| Omics Approach | Model System | Key Findings/Observations | Reference |
|---|---|---|---|
| Proteomics (ZenoSWATH DIA) | Cystinotic and non-cystinotic skin fibroblasts | Cystinotic cells show altered levels of proteins related to extracellular matrix and detoxification. Cysteamine treatment reverses some of these changes and specifically alters a group of lysosomal proteins. | researchgate.net |
| Proteomics (isoTOP-ABPP) | General proteome analysis | A quantitative method to profile the reactivity of cysteine residues, identifying functional sites. This technique could be applied to study cysteamine's interactions. | nih.gov |
| Metabolomics | Renal Fanconi Syndrome (genetic forms) | Metabonomic studies have been used to investigate the metabolic profiles associated with this syndrome, which is a primary manifestation of cystinosis. | erknet.org |
Gene expression analysis is the study of how genes are transcribed into functional products and provides insight into cellular processes. bio-rad.com In the context of phosphocysteamine, this research is critical for understanding its effects on the genetic pathways disrupted in diseases like cystinosis, which is caused by mutations in the CTNS gene. researchgate.netnih.gov
Transcriptomic studies, such as those using RNA-sequencing (RNA-seq), allow for a genome-wide analysis of gene expression, revealing how the entire set of RNA transcripts is altered in response to a disease or treatment. oatext.comfrontiersin.org By applying these techniques to cellular or animal models of cystinosis treated with phosphocysteamine, researchers can identify which genes and signaling pathways are modulated by the therapy. This can help to explain its therapeutic benefits beyond simple cystine depletion and may uncover new therapeutic targets. researchgate.net Analytical tools like Gene Expression Profiling Interactive Analysis (GEPIA) can be used to process and visualize this complex data. cancer-pku.cn
While direct transcriptomic studies on phosphocysteamine sodium are part of ongoing research, studies on related transport mechanisms, such as sodium/phosphate (B84403) co-transporters, have demonstrated tissue-specific gene expression patterns that respond to physiological conditions, highlighting the utility of this approach. nih.govnih.gov
Table 4: Potential Gene/Pathway Targets for Transcriptomic Studies in Phosphocysteamine Research
| Gene/Pathway Target | Rationale for Investigation | Potential Research Question |
|---|---|---|
| CTNS Gene | The causative gene for cystinosis. researchgate.net | Does phosphocysteamine treatment influence the expression of CTNS isoforms or interacting partners? |
| Autophagy Pathway | Cystinosin, the protein encoded by CTNS, is implicated in regulating autophagy. nih.gov | How does phosphocysteamine treatment affect the expression of key autophagy-related genes in cystinotic cells? |
| Lysosomal Biogenesis and Trafficking | Cystinosin plays a role in lysosomal kinetics and transport. nih.gov | Which genes involved in lysosomal function are transcriptionally altered following phosphocysteamine administration? |
| Oxidative Stress Response | Cystinosin is believed to be involved in sensing the cell's oxidative state. nih.gov | Does phosphocysteamine treatment lead to changes in the expression of antioxidant genes? |
Advanced Imaging Techniques for Cellular Localization and Dynamics
Advanced imaging techniques are essential for visualizing the subcellular consequences of diseases like cystinosis and for tracking the localization of therapeutic agents. These methods provide critical spatial and dynamic information that complements biochemical and omics data.
In research related to cystinosis, neuroimaging techniques have been used to assess central nervous system abnormalities. Magnetic Resonance Imaging (MRI), including specialized sequences like diffusion tensor imaging, has been used to detect reduced white matter integrity. erknet.orgnih.gov Other techniques such as susceptibility-weighted imaging (SWI) are useful for evaluating potential microhemorrhages in the brain. erknet.org
At the cellular level, microscopy techniques are invaluable. Electron microscopy has been used to visualize the characteristic granular deposits that accumulate in tissues in related lysosomal storage disorders. ajnr.org Confocal laser scanning microscopy is another powerful tool, which has been employed to observe cystine crystal deposits within the dermis of patients with cystinosis. researchgate.net Furthermore, methods are being developed to tag bioactive compounds with fluorophores, which would allow for their localization and dynamics to be studied within living cells using techniques like confocal microscopy. acs.orggoogle.com
Table 5: Application of Advanced Imaging Techniques in Related Research Fields
| Imaging Technique | Application | Type of Information Gained | Reference |
|---|---|---|---|
| Magnetic Resonance Imaging (MRI) / Diffusion Tensor Imaging | Assessing brain abnormalities in patients with cystinosis. | Structural changes, white matter integrity, brain volume measurements. | erknet.orgnih.govajnr.org |
| Electron Microscopy | Visualizing subcellular structures and pathological deposits. | Ultrastructural detail of cystine crystals and lysosomal abnormalities. | ajnr.orggoogle.com |
| Confocal Laser Scanning Microscopy | Observing fluorescently labeled molecules or pathological features in tissues. | Localization of cystine crystals in dermal fibroblasts; potential to track tagged drug molecules. | researchgate.netgoogle.com |
| Near-Infrared Reflectance Confocal Microscopy | Imaging of skin layers. | Detection of scattered bright particles corresponding to cystine crystals in the papillary dermis. | researchgate.net |
Methodological Advancements in In Vitro Modeling for Reproducing Complex Pathophysiology (e.g., 3D cultures, microfluidics)
The limitations of traditional two-dimensional (2D) cell cultures in recapitulating the complex, multi-faceted pathophysiology of diseases have spurred significant innovation in in vitro modeling. For rare genetic disorders such as nephropathic cystinosis, where the systemic impact of a single gene defect is profound, advanced models like three-dimensional (3D) cultures and microfluidic systems are proving indispensable for deeper mechanistic insights and preclinical drug evaluation. These technologies offer a more physiologically relevant microenvironment, enabling the study of cell-cell interactions, tissue architecture, and dynamic processes that are lost in conventional monolayer cultures. nih.govcystinosisresearch.orgnih.gov
The development of these sophisticated models is particularly relevant for studying the effects of therapeutic agents like phosphocysteamine sodium, the prodrug of cysteamine, which is the standard treatment for cystinosis. While foundational research on cysteamine's efficacy was conducted on simpler models like patient-derived fibroblasts and leukocytes, advanced platforms are now allowing researchers to probe the drug's impact on complex cellular phenotypes beyond cystine depletion. nih.gov
3D Cultures: Organoids and Tubuloids
A significant leap forward in modeling nephropathic cystinosis has been the development of kidney organoids and tubuloids derived from human induced pluripotent stem cells (iPSCs) or patient urine samples. erknet.orgembopress.org These 3D structures self-assemble into formations that mimic the architecture and cellular composition of the kidney's nephron segments, particularly the proximal tubules, which are severely affected in cystinosis. erknet.orgnih.gov
Key Research Findings from 3D Culture Models:
Recapitulation of Disease Phenotype: Cystinotic kidney organoids and patient-derived tubuloids successfully replicate key features of the disease, including high levels of cystine accumulation, defective basal autophagy, increased apoptosis, and impaired lysosomal cargo degradation. cystinosisresearch.orgerknet.orgembopress.org For instance, CRISPR-engineered cystinotic conditionally immortalized proximal tubule epithelial cells (ciPTECs) show a robust disease phenotype, providing a reliable isogenic model for research. embopress.org
Evaluation of Cysteamine Efficacy: Studies using these models have confirmed that treatment with cysteamine effectively reduces intracellular cystine levels. cystinosisresearch.org However, these advanced models have also revealed the limitations of cysteamine monotherapy. Research on cystinotic iPSCs and kidney organoids demonstrated that while cysteamine ameliorated the cystine accumulation phenotype, it did not correct abnormalities in apoptosis and basal autophagy. cystinosisresearch.org This highlights that cystine depletion alone may be insufficient to resolve all downstream cellular pathologies.
Platform for Combination Therapies: The ability to model complex disease features makes 3D cultures ideal platforms for testing novel therapeutic strategies. In one study, dual treatment of cystinotic kidney organoids with cysteamine and an mTOR pathway inhibitor, everolimus, successfully corrected all observed phenotypic abnormalities, including apoptosis and defective autophagy, which cysteamine alone could not. cystinosisresearch.orgerknet.org Similarly, patient-derived tubuloids were used to test a combination of cysteamine and bicalutamide, which was found to be more potent in reducing cystine levels than cysteamine alone and was able to restore proximal tubule function. nih.govembopress.org
Table 1: Research Findings in 3D Cystinosis Models
| Model Type | Key Pathophysiological Features Reproduced | Impact of Cysteamine Treatment | Findings on Combination Therapies |
|---|---|---|---|
| Kidney Organoids (from iPSCs) | Elevated cystine levels, increased apoptosis, defective basal autophagy. cystinosisresearch.org | Reduces cystine levels but fails to correct apoptosis and autophagy defects. cystinosisresearch.org | Cysteamine + Everolimus corrects all observed phenotypic abnormalities. cystinosisresearch.orgerknet.org |
| Patient-Derived Tubuloids | Increased cystine accumulation, impaired proximal tubule function. embopress.org | Reduces cystine levels. embopress.org | Cysteamine + Bicalutamide provides a more potent reduction in cystine and corrects the tubule phenotype. nih.govembopress.org |
| CRISPR-engineered ciPTECs | Significant cystine accumulation, autophagy activation, reduced lysosomal cargo degradation. embopress.org | Boosts glutathione (B108866) (GSH) and lowers cystine levels but has no significant impact on other metabolic profiles. embopress.org | N/A in this specific context. |
Microfluidic Systems: Bioengineered Tubules and Organs-on-Chips
Microfluidic technology, often referred to as "organ-on-a-chip," introduces a dynamic element to in vitro modeling by incorporating fluid flow and mechanical forces that mimic the physiological environment of living organs. embopress.orgukri.org For kidney research, this allows for the simulation of filtrate flow through tubules, enabling the study of transport, reabsorption, and epithelial barrier function in real-time. nih.govukri.org
Key Research Findings from Microfluidic Models:
Enhanced Phenotype Recapitulation: By culturing cystinotic proximal tubule epithelial cells on hollow fiber membranes within a microfluidic system, researchers have created 3D bioengineered kidney tubules. nih.gov These models not only show lysosomal cystine accumulation but also exhibit a disruption of the epithelial monolayer tightness, a key feature of the renal Fanconi syndrome seen in patients that is not fully recapitulated in 2D culture. erknet.orgnih.gov
Modeling Systemic Disease Effects: The modular nature of organ-on-a-chip technology allows for the connection of different organ models, such as a "human-on-a-chip." This approach holds promise for studying the systemic effects of diseases like cystinosis and the metabolism of drugs across interconnected, tissue-specific chips. researchgate.net
Preclinical Drug Screening: These dynamic systems provide a more stringent and realistic platform for preclinical drug testing. nih.gov The ability to control flow, introduce gradients, and monitor cellular responses with high resolution can offer more predictive data on a drug's efficacy and potential toxicity before moving to in vivo studies. nih.gov While specific studies detailing the use of phosphocysteamine sodium in these published microfluidic cystinosis models are emerging, the platforms have been validated as highly suitable for such investigations. nih.gov For example, a study using CRISPR-engineered cystinotic cells in a novel 3D microfluidic system aimed to create an advanced model to fully recapitulate the disease phenotype at the proximal tubule level.
These methodological advancements, from static 3D organoids to dynamic microfluidic tubules, are transforming the study of phosphocysteamine sodium and the broader pathophysiology of cystinosis. They provide crucial platforms to uncover the nuanced cellular mechanisms of the disease and to develop and test more effective therapeutic strategies that address the full spectrum of cellular defects beyond cystine accumulation.
Conclusion and Future Perspectives in Phosphocysteamine Sodium Research
Synthesis of Key Academic Findings on Phosphocysteamine (B1212360) Sodium
Research on phosphocysteamine has largely centered on its pharmacokinetic profile and efficacy in comparison to other forms of cysteamine (B1669678), namely cysteamine hydrochloride and cysteamine bitartrate (B1229483). nih.govnih.gov The primary goal of using phosphocysteamine was to offer a more palatable alternative to the unpleasantly tasting and smelling cysteamine hydrochloride. nih.govcystinosis.org
Key findings from comparative studies indicate that phosphocysteamine is rapidly converted to cysteamine in the gut. medscape.comcystinosis.org Studies in healthy adult male volunteers and children with nephropathic cystinosis have demonstrated that phosphocysteamine and cysteamine hydrochloride are equally effective in their cystine-depleting properties. nih.gov A study comparing the bioavailability of cysteamine hydrochloride, phosphocysteamine, and cysteamine bitartrate found no statistically significant difference in their relative bioavailabilities (AUC) and time to maximum concentration (tmax). nih.govnih.gov However, there was a noted non-equivalence in the maximum concentration (Cmax) of the cysteamine base between the formulations. nih.govnih.gov
Specifically, one study reported the following pharmacokinetic parameters:
| Formulation | AUC (0, ∞) (μmol·L⁻¹·h) | Cmax (μmol·L⁻¹) | tmax (h) |
| Cysteamine Hydrochloride | 169 ± 51 | 66 ± 25.5 | 0.88 (0.25-2) |
| Phosphocysteamine | 158 ± 46 | 59 ± 12 | 1.25 (0.25-2) |
| Cysteamine Bitartrate | 173 ± 49 | 63 ± 20 | 0.88 (0.25-2) |
| Data from a comparative bioavailability study in healthy adult male volunteers. nih.gov |
Another study in children with nephropathic cystinosis found that peak plasma cysteamine concentrations were not significantly different after administration of equimolar doses of cysteamine and phosphocysteamine. nih.gov The percent decrease in leukocyte cystine content was also similar between the two, at 61.9% for cysteamine and 65.3% for phosphocysteamine. nih.gov
Identification of Remaining Research Gaps and Unanswered Questions
Despite the foundational research on phosphocysteamine, several knowledge gaps persist:
Long-term Outcomes: While short-term studies have established the bioequivalence of phosphocysteamine in terms of cystine depletion, there is a lack of long-term comparative studies evaluating its impact on clinical outcomes in cystinosis patients, such as the progression of renal disease and other systemic complications, in comparison to the currently more widely used cysteamine bitartrate formulations (immediate-release and delayed-release). nih.govcystinosis.orgfda.gov
Mechanism of Hydrolysis: While it is understood that phosphocysteamine is hydrolyzed to cysteamine in the gastrointestinal tract, the precise enzymatic processes and the factors influencing the rate and extent of this conversion are not fully elucidated. nih.govresearchgate.net
Potential for Other Applications: Research on phosphocysteamine has been almost exclusively focused on cystinosis. Its potential utility in other conditions where cysteamine has shown promise, such as neurodegenerative diseases like infantile neuronal ceroid lipofuscinosis, remains largely unexplored. nih.gov
Pharmacogenomics: The influence of genetic variations on the absorption, metabolism, and response to phosphocysteamine has not been investigated.
Proposed Future Research Avenues for Phosphocysteamine Sodium
Addressing the identified research gaps requires a multi-faceted approach. Future research on phosphocysteamine sodium should focus on the following areas:
Comparative Long-Term Clinical Trials: Well-designed, long-term, randomized controlled trials are needed to compare the efficacy and safety of phosphocysteamine with current standard-of-care cysteamine bitartrate formulations. These trials should include comprehensive assessments of renal and extra-renal outcomes, as well as patient-reported outcomes.
In-depth Pharmacokinetic and Metabolic Studies: Further investigation into the enzymatic hydrolysis of phosphocysteamine in the gastrointestinal tract could provide valuable insights. This could involve in vitro studies using human intestinal microsomes and in vivo studies to identify the specific enzymes and any potential drug-drug or food-drug interactions that might affect its conversion to cysteamine.
Exploration of Novel Formulations: Research into novel formulations of phosphocysteamine, such as taste-masked powders or liquid formulations with improved palatability, could enhance patient adherence, particularly in pediatric populations.
Investigating New Therapeutic Indications: Preclinical and clinical studies are warranted to explore the potential of phosphocysteamine in other diseases where cysteamine's therapeutic effects have been suggested, such as its role as a radiation-protective agent or in other metabolic and neurodegenerative disorders. nih.govdrugfuture.com
Pharmacogenomic Research: Studies to identify genetic polymorphisms that may influence the pharmacokinetics and pharmacodynamics of phosphocysteamine could pave the way for personalized medicine approaches in the treatment of cystinosis.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing phosphocysteamine sodium with high purity?
- Methodology : Optimize synthesis using semi-automated reaction systems (e.g., continuous flow reactors) to enhance reproducibility. Purify via gradient elution chromatography (C18 columns) and confirm purity with LC-MS (ESI+ mode) and NMR (¹H, ¹³C, and ³¹P spectra). Validate crystallinity using X-ray diffraction (XRD) and thermal stability via differential scanning calorimetry (DSC) .
- Key Parameters : Monitor reaction pH (5.5–6.5) and temperature (20–25°C) to prevent hydrolysis of the phosphorothioate group. Use triethylamine as a catalyst for esterification efficiency .
Q. How should researchers design assays to quantify phosphocysteamine sodium in biological matrices?
- Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-cysteamine) for precision. Prepare calibration curves in relevant biological fluids (plasma, CSF) across 0.1–100 µM. Validate recovery rates (>85%) and matrix effects (<15% variability) per FDA bioanalytical guidelines .
- Data Interpretation : Account for plasma protein binding (~52% albumin binding) when calculating free drug concentrations. Use non-compartmental pharmacokinetic models for AUC and half-life estimation .
Q. What are the standard protocols for evaluating phosphocysteamine’s redox-modulating effects in vitro?
- Methodology : Use SH-SY5Y or HEK293 cells pre-treated with oxidative stressors (e.g., H₂O₂). Measure intracellular glutathione (GSH/GSSG ratio) via enzymatic recycling assays and quantify reactive oxygen species (ROS) with DCFH-DA probes. Include N-acetylcysteine as a positive control .
Advanced Research Questions
Q. How can conflicting efficacy data from combination therapies (e.g., phosphocysteamine + AAV gene therapy) be systematically resolved?
- Case Study : In Batten disease models, phosphocysteamine improved motor function but failed to enhance biochemical markers (e.g., PPT1 activity). To resolve this, design factorial ANOVA experiments to isolate gene therapy’s primary effects from phosphocysteamine’s symptomatic modulation. Use longitudinal histopathology (e.g., neuronal lysosomal storage) and behavioral assays (rotarod, open-field tests) .
- Statistical Approach : Apply Benjamini-Hochberg correction for multiple comparisons and power analysis (α=0.05, β=0.2) to ensure cohort sizes (n≥15/group) .
Q. What methodologies are critical for studying phosphocysteamine’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?
- Experimental Design : Use in situ brain perfusion techniques in rodents to quantify BBB permeability (Pᵦᵣₐᵢₙ). Compare with microdialysis in CSF. Validate using knockout models of lysosomal transporters (e.g., MFSD12) .
- Analytical Tools : Model data with nonlinear mixed-effects (NLME) software (e.g., Monolix) to account for inter-subject variability .
Q. How can researchers address discrepancies in phosphocysteamine’s orphan drug efficacy across preclinical vs. clinical trials?
- Meta-Analysis Framework : Aggregate data from cystinosis trials (e.g., cystine depletion rates, renal function markers) using random-effects models. Adjust for covariates like patient age, dosing regimens, and compliance. Cross-reference with in vitro cystinotic fibroblast assays to identify translational gaps .
- Preclinical Optimization : Use patient-derived induced pluripotent stem cells (iPSCs) to recapitulate disease heterogeneity and test drug response thresholds .
Methodological Resources
- Synthesis & Characterization : Refer to PubChem and EPA DSSTox protocols for phosphorothioate stability testing .
- Clinical Data Interpretation : Use orphan drug designation documents (FDA Orange Book) for historical trial benchmarks .
- Conflict Resolution : Apply CONSORT guidelines for transparent reporting of negative/ambiguous results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
